molecular formula C24H29N5O2 B10830264 N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide CAS No. 2767422-72-8

N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide

Cat. No.: B10830264
CAS No.: 2767422-72-8
M. Wt: 419.5 g/mol
InChI Key: NPEMHKSMWPZEOV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

HS-276 is synthesized through a series of chemical reactions involving various reagents and catalysts. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the formation of a complex molecular structure with high selectivity and potency .

Industrial Production Methods

The industrial production of HS-276 involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced in a solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for research purposes .

Chemical Reactions Analysis

Types of Reactions

HS-276 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving HS-276 include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pressure, depend on the desired reaction and product .

Major Products Formed

The major products formed from the reactions involving HS-276 are typically derivatives of the original compound, with modifications to its molecular structure to enhance its selectivity and potency .

Scientific Research Applications

HS-276 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of TAK1 and other kinases.

    Biology: Investigated for its effects on cellular signaling pathways and inflammation.

    Medicine: Explored as a potential therapeutic agent for rheumatoid arthritis and other inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents

Properties

CAS No.

2767422-72-8

Molecular Formula

C24H29N5O2

Molecular Weight

419.5 g/mol

IUPAC Name

3-N-[6-(piperidin-1-ylmethyl)-1-propylbenzimidazol-2-yl]benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H29N5O2/c1-2-11-29-21-14-17(16-28-12-4-3-5-13-28)9-10-20(21)26-24(29)27-23(31)19-8-6-7-18(15-19)22(25)30/h6-10,14-15H,2-5,11-13,16H2,1H3,(H2,25,30)(H,26,27,31)

InChI Key

NPEMHKSMWPZEOV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=CC(=C2)CN3CCCCC3)N=C1NC(=O)C4=CC=CC(=C4)C(=O)N

Origin of Product

United States

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